[2-(2-Phenyl-1,3-thiazol-4-yl)phenyl]amine
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Overview
Description
[2-(2-Phenyl-1,3-thiazol-4-yl)phenyl]amine: is a heterocyclic compound that features a thiazole ring fused with a phenyl group. Thiazoles are known for their diverse biological activities and are found in various pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Phenyl-1,3-thiazol-4-yl)phenyl]amine can be achieved through several methods. One common approach involves the Hantzsch thiazole synthesis, which typically includes the condensation of α-haloketones with thioamides . The reaction conditions often require a solvent like ethanol and a catalyst such as hydrochloric acid, with the reaction being carried out under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purity of the final product is usually confirmed through techniques like Gas Chromatography-Mass Spectrometry (GC-MS) .
Chemical Reactions Analysis
Types of Reactions: [2-(2-Phenyl-1,3-thiazol-4-yl)phenyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces the corresponding amines .
Scientific Research Applications
Chemistry: In chemistry, [2-(2-Phenyl-1,3-thiazol-4-yl)phenyl]amine is used as a building block for synthesizing more complex molecules.
Biology and Medicine: This compound has shown promise in biological applications, particularly as an antimicrobial and antileishmanial agent. Its derivatives have been studied for their activity against various pathogens, including bacteria and protozoa .
Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of [2-(2-Phenyl-1,3-thiazol-4-yl)phenyl]amine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it disrupts bacterial cell membranes and inhibits essential enzymes . The thiazole ring plays a crucial role in binding to the active sites of these enzymes, leading to their inactivation .
Comparison with Similar Compounds
- 4-Phenyl-1,3-thiazole-2-amines
- 1-Phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone
- [(2-phenyl-1,3-thiazol-4-yl)methyl]amine dihydrochloride
Uniqueness: What sets [2-(2-Phenyl-1,3-thiazol-4-yl)phenyl]amine apart from similar compounds is its specific substitution pattern, which enhances its biological activity and chemical stability. This unique structure allows for more targeted interactions with biological molecules, making it a valuable compound in drug development and other scientific research .
Properties
Molecular Formula |
C15H12N2S |
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Molecular Weight |
252.3 g/mol |
IUPAC Name |
2-(2-phenyl-1,3-thiazol-4-yl)aniline |
InChI |
InChI=1S/C15H12N2S/c16-13-9-5-4-8-12(13)14-10-18-15(17-14)11-6-2-1-3-7-11/h1-10H,16H2 |
InChI Key |
FSUNMAKDBOKTDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=CC=C3N |
Origin of Product |
United States |
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